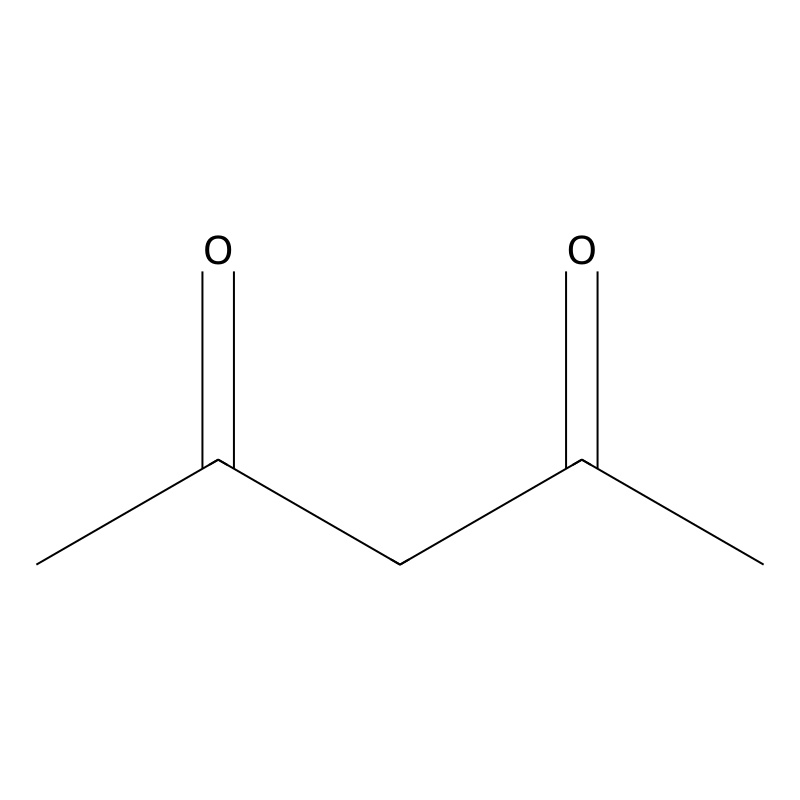

Acetylacetone

CH3COCH2COCH3

C5H8O2

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

CH3COCH2COCH3

C5H8O2

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, 166,000 mg/L at 20 °C

One part dissolves in about 8 parts water

Fairly soluble in neutral water

Miscible with alcohol, ether, chloroform, benzene, acetone, glacial acetic acid

Fairly soluble in alcohol, chloroform, ether, benzene, acetone, glacial acetic acid

Miscible in ethanol, ether, acetone chloroform

Miscible with glacial acetic acid, propylene glycol. Insoluble in glycerin

166 mg/mL at 20 °C

Solubility in water, g/100ml: 16

Synonyms

Canonical SMILES

- Field: Nanotechnology and Polymer Science .

- Application: Metal acetylacetonates are used as precursors for nanoparticle research and polymer science . They are coordination complexes derived from the acetylacetonate anion and metal ions, usually transition metals .

- Method: The ligand acetylacetonate is a β-diketone often abbreviated as “acac”. Acetylacetone is an organic compound that exists in two tautomeric forms which are rapidly inter-convertible .

- Results: The chosen examples within this review reflect the remarkable broadness of nanoparticle research, polymer and applications of metal acetylacetonates as catalysts in organic syntheses .

- Field: Industrial Chemistry .

- Application: Metal acetylacetonato complexes have found applications in various industrial processes e.g.; in rubber technology for vulcanisation, in polymer, plastic and paint industries as additives and for metal planting from organic solvents .

- Method: The specific methods of application or experimental procedures vary depending on the specific industrial process .

- Results: These applications have been successful in improving the efficiency and effectiveness of these industrial processes .

- Field: Biotechnology .

- Application: Acetylacetone is a commercially bulk chemical with diverse applications. The traditional manufacturing methods suffer from many drawbacks such as multiple steps, harsh conditions, low yield, and environmental problems, which hamper further applications of petrochemical-based acetylacetone .

- Method: The biosynthetic pathway of acetylacetone was constructed by reversing its biodegradation route, and the acetylacetone was successfully produced by engineered Escherichia coli (E. coli) by overexpression of acetylacetone-cleaving enzyme (Dke1) from Acinetobacter johnsonii .

- Results: The strain accumulated 556.3±15.2 mg/L acetylacetone in fed-batch fermentation under anaerobic conditions .

- Field: Environmental Engineering .

- Application: Acetylacetone is used in the treatment of water .

- Method: The interpretation of this mechanism further revealed the “protective umbrella effect” of acetylacetone, which might work as a hydrolysis inhibitor to reduce the hydrolysis rate, as a chelating ligand to control the release of H+, and as a barrier to prevent organic matter from coming into direct contact with metal ions .

- Results: This application has been successful in improving the efficiency of water treatment processes .

Nanoparticle Research and Polymer Science

Industrial Processes

Biosynthesis

Water Treatment

- Field: Organic Synthesis .

- Application: Metal acetylacetonates are used in a plethora of catalyzed reactions . They play a significant role in recent advancements of several catalytic reactions .

- Method: Metal enolates are used as building blocks in modern organic synthesis . A thorough understanding of their structure and reactivity is important, particularly since many of these compounds exist as aggregates in solution and in the solid state .

- Results: The ultimate goal of this effort is towards the development of catalysts that impart the selectivities, reactivity, and atom economy needed for cost-effective approaches to a variety of critical chemical transformations .

- Field: Industrial Processes .

- Application: Metal acetylacetonato complexes have found applications in rubber technology for vulcanisation .

- Method: The specific methods of application or experimental procedures vary depending on the specific industrial process .

- Results: These applications have been successful in improving the efficiency and effectiveness of these industrial processes .

Catalysis

Rubber Technology

Acetylacetone, with the chemical formula , is an organic compound classified as a 1,3-diketone. It exists in a tautomeric form, rapidly interconverting between its keto and enol forms. The compound is a colorless liquid that is soluble in water and polar organic solvents. Its structure features two carbonyl groups (keto) flanked by a methylene group, allowing it to act as a bidentate ligand in coordination chemistry, forming complexes with various metal ions .

- Condensation with Hydrazine: This reaction produces pyrazoles, showcasing acetylacetone's ability to undergo cyclization .

- Condensation with Urea: This results in pyrimidines, further emphasizing its role as a precursor for heterocyclic compounds .

- Formation of Metal Complexes: Acetylacetone can coordinate with metals such as platinum(II), acting as either a bidentate or monodentate ligand .

The compound also participates in various other reactions, including alkylation and acylation, which expand its utility in synthetic organic chemistry.

Acetylacetone exhibits notable biological activity. It has been shown to interact with specific enzymes, such as acetylacetone dioxygenase, which cleaves the carbon-carbon bond of acetylacetone to produce acetate and 2-oxopropanal. This enzyme is iron(II)-dependent but can also bind to zinc . Furthermore, derivatives of acetylacetone have demonstrated potential antimicrobial properties and are being explored for their effectiveness against various pathogens .

Acetylacetone can be synthesized through several methods:

- Thermal Rearrangement: Isopropenyl acetate undergoes thermal rearrangement to yield acetylacetone.

- Base-Catalyzed Condensation: A common laboratory method involves the condensation of acetone with ethyl acetate using sodium ethoxide as a catalyst, followed by acidification .

- Reactions with Acetic Anhydride: Acetone reacts with acetic anhydride in the presence of boron trifluoride to produce acetylacetone .

These methods highlight the compound's accessibility and versatility in synthetic applications.

Acetylacetone serves multiple roles across various fields:

- Coordination Chemistry: It is widely used to form complexes with transition metals, which are important in catalysis and materials science.

- Synthesis of Heterocycles: Its ability to undergo condensation reactions makes it valuable for synthesizing complex organic molecules.

- Pharmaceuticals: Acetylacetone derivatives are explored for their potential therapeutic properties, including antimicrobial and anti-inflammatory effects .

Recent studies have focused on the interactions of acetylacetone with various reagents and biological systems. For instance, its reaction with semicarbazide has led to the synthesis of new pyrazole derivatives, indicating its potential for developing novel pharmaceuticals . Additionally, research into its biodegradation pathways reveals insights into its environmental impact and metabolic processes within microorganisms .

Acetylacetone shares similarities with several other diketones and related compounds. Here are some notable comparisons:

| Compound | Structure | Unique Features |

|---|---|---|

| Benzoylacetone | CHC(=O)CHC(=O)CH | Contains aromatic rings; used in organic synthesis |

| Dibenzoylmethane | CHC(=O)C(=O)CH | Exhibits strong UV absorption; used in sunscreens |

| 2,2,6,6-Tetramethyl-3,5-heptanedione | CHO | Tertiary structure; less reactive than acetylacetone |

| Trifluoroacetylacetone | CHFO | Fluorinated version; alters reactivity and stability |

Acetylacetone stands out due to its ability to form stable complexes with metals while participating in versatile condensation reactions that many similar compounds cannot achieve.

Ionothermal Polymerization Techniques for Acetylacetone-Based Covalent Triazine Frameworks

Ionothermal synthesis has enabled the development of acetylacetone-functionalized covalent triazine frameworks (acacCTFs) through the cyclotrimerization of 4,4'-malonyldibenzonitrile in zinc chloride melts at 400°C [2]. This method produces materials with dual nitrogen-oxygen coordination sites and hierarchical pore structures. The optimal acacCTF exhibits a BET surface area of 1626 m²/g, CO₂ uptake capacity of 3.30 mmol/g at 273 K, and hydrogen storage of 1.53 wt% at 77 K [2].

| Property | Value | Significance |

|---|---|---|

| Surface Area | 1626 m²/g | Facilitates gas adsorption |

| CO₂/N₂ Selectivity | 46:1 (298 K) | Carbon capture applications |

| Pore Volume | 1.23 cm³/g | Enhances mass transfer kinetics |

The framework's acetylacetonate moieties enable precise metal coordination, as demonstrated by vanadyl-functionalized acacCTF (V@acacCTF), which shows 98% retention in catalytic activity over 15 cycles for Mannich reactions [2]. This stability arises from strong VO(acac)₂ coordination to framework oxygen sites, confirmed through XPS and ¹³C MAS NMR [2].

Catalytic Synthesis Protocols Using Transition Metal Acetylacetonates

Transition metal acetylacetonates serve as versatile precursors and catalysts in sol-gel processes and cross-coupling reactions. Cobalt(II) acetylacetonate demonstrates superior catalytic activity in silica condensation, accelerating gelation rates by 300% compared to zinc analogs [3]. The catalytic efficiency series Co > Ni > Cu > Zn correlates with ligand dissociation energies, where Co(acac)₂ exhibits a 58 kJ/mol lower activation barrier than Zn(acac)₂ [3].

| Metal Complex | Condensation Rate (mol/L·s) | Activation Energy (kJ/mol) |

|---|---|---|

| Co(acac)₂ | 2.7 × 10⁻³ | 34.2 |

| Ni(acac)₂ | 1.9 × 10⁻³ | 41.8 |

| Cu(acac)₂ | 1.2 × 10⁻³ | 49.5 |

| Zn(acac)₂ | 0.6 × 10⁻³ | 56.3 |

Mechanistic studies reveal that metal-acac complexes catalyze condensation through entropy-driven transition states (ΔS‡ = +92 J/mol·K for Co(acac)₂), contrasting with hydroxide's enthalpy-dominated pathway [3]. This difference enables precise control over material morphology in sol-gel syntheses.

Mechanochemical Approaches for Acetylacetone Derivative Functionalization

Ball-milling techniques have revolutionized the functionalization of acetylacetone derivatives, enabling solvent-free reactions and scalable nanomaterial production. A landmark study achieved kilogram-scale synthesis of platinum single-atom catalysts (SACs) by milling Pt(acac)₂ with carbon supports, yielding materials with 1.5 wt% metal loading and 100% dispersion [5].

| Application | Milling Parameters | Key Outcome |

|---|---|---|

| SACs Production [5] | 500 rpm, 4 h | 1.5 wt% Pt loading, 100% dispersion |

| Al Nanoparticles [6] | NH₄Cl additive, 12 h | 30 nm particles, 30 m²/g surface area |

| Michael Addition [7] | Quinine catalyst, 30 min | 92% yield, 94% enantiomeric excess |

The aluminum nanoparticle synthesis exemplifies mechanochemical precision, where aluminum(III) acetylacetonate acts as both passivation agent and size regulator, limiting oxidation to <5 wt% while maintaining combustion temperatures >1100°C [6]. Simultaneously, lanthanide hexafluoroacetylacetonate complexes synthesized via milling show improved volatility for thin-film deposition applications [8].

Fundamental Chelation Mechanisms

The coordination behavior of acetylacetone with transition metals represents a paradigmatic example of chelation dynamics in inorganic chemistry. Acetylacetone functions as a bidentate ligand through its deprotonated acetylacetonate anion form, establishing coordination bonds via both oxygen atoms to generate six-membered chelate rings with the general formula C₃O₂M [1] [2]. The chelation process follows the equilibrium reaction:

M^z+ + z Hacac ⇌ M(acac)_z + z H^+

This equilibrium demonstrates the fundamental principle that chelation effectiveness depends on both the metal ion characteristics and the solution conditions [1] [3].

Structural Characteristics of Metal-Acetylacetonate Complexes

The structural geometry of metal acetylacetonate complexes varies systematically based on the metal oxidation state and electronic configuration. Most commonly, these complexes adopt octahedral geometries for M(acac)₃ complexes, square planar arrangements for M(acac)₂ systems, and square pyramidal structures for mixed-oxidation state complexes such as VO(acac)₂ [1] [4]. The six-membered chelate rings formed are planar and exhibit a symmetry plane bisecting the ring, with the metal-acetylacetonate ring displaying aromatic character consistent with delocalized bonding in the monoanionic C₃O₂ portion [1] [2].

Thermodynamic Stability and Binding Constants

The stability of metal acetylacetonate complexes demonstrates significant variation across the transition metal series. Representative stability constants indicate that trivalent metals such as chromium and iron exhibit exceptionally high formation constants, with log β₃ values reaching 25.3 for chromium and 23.1 for iron acetylacetonate complexes [5]. Divalent transition metals show moderately high stability, with copper acetylacetonate displaying log β₂ values of 15.8, while nickel and cobalt complexes exhibit slightly lower values of 14.9 and 13.8, respectively [6] [5].

The thermodynamic parameters governing acetylacetonate complex formation have been extensively characterized. For tetravalent actinides, particularly berkelium, the overall stability constants demonstrate logarithmic values of β₁ = 9.3, β₂ = 18.3, β₃ = 27.3, and β₄ = 33.4 in aqueous solution at 25°C [5]. These values substantially exceed those of other tetravalent actinides, indicating the exceptional chelating ability of acetylacetone with hard metal centers.

Kinetic Aspects and Formation Rates

The kinetics of acetylacetonate complex formation exhibit distinctive characteristics related to the pre-equilibrium tautomerization of acetylacetone. Studies have demonstrated that the formation rate of chromium-acetylacetonate complexes in ultraviolet radiation systems proceeds 2-3 orders of magnitude faster than thermal processes, suggesting photo-induced complexation mechanisms [7]. The rate-determining step typically involves deprotonation of the enol form followed by rapid coordination, with the overall process showing pH dependence that reflects the acid-base equilibrium of acetylacetone itself [8] [9].

Electronic Structure and Bonding

The electronic structure of metal acetylacetonate complexes reveals significant metal-ligand orbital interactions. Density functional theory calculations indicate that the highest occupied molecular orbital-lowest unoccupied molecular orbital gap remains relatively insensitive to solvent effects for most complexes, although notable exceptions exist for ruthenium acetylacetonate systems [10] [11]. The acetylacetonate ligand functions as an L-X ligand in electron counting formalism, contributing both sigma-donor and pi-acceptor capabilities through its delocalized electronic structure [1] [12].

Non-Innocent Ligand Behavior

Recent investigations have revealed that acetylacetonate can exhibit non-innocent behavior under specific conditions. In high-spin chromium complexes, ligand field effects can destabilize the d_z² orbital relative to the π* lowest unoccupied molecular orbital of acetylacetonate, promoting metal-ligand redox events [13]. This behavior represents a significant departure from the classical innocent ligand model and demonstrates that acetylacetonate can participate directly in electron transfer processes under appropriate circumstances.

Heterogeneous Catalysis Mechanisms of Acetylacetone-Anchored Metal Complexes

Support Material Design and Functionalization

The development of heterogeneous catalysts incorporating acetylacetone-derived anchoring groups has emerged as a significant advancement in supported metal complex catalysis. Covalent triazine frameworks functionalized with acetylacetonate groups represent a notable example, exhibiting Brunauer-Emmett-Teller surface areas up to 1626 m²/g and demonstrating excellent carbon dioxide uptake capabilities of 3.30 mmol/g at 273 K [14] [15]. These materials provide dual polar sites through nitrogen and oxygen functionalities, enabling both gas separation applications and catalytic anchor points for metal complexes.

Silica-supported systems utilize 2-butoxy-3,4-dihydropyrans as dual anchoring reagents and ligand donors, creating robust and flexible linkers between metal acetylacetonate complexes and hexagonal mesoporous silica supports [16] [17]. This approach generates covalent bonds that maintain catalyst integrity while providing sufficient flexibility for catalytic turnover. The resulting systems successfully immobilize copper, zinc, and ruthenium acetylacetonate complexes with retention of catalytic activity.

Catalyst Preparation and Characterization

The preparation of acetylacetone-anchored heterogeneous catalysts typically involves sequential functionalization and metalation steps. For vanadium-containing covalent triazine framework catalysts, the pristine acetylacetonate-functionalized framework undergoes treatment with vanadyl acetylacetonate to generate V@acac-CTF systems [14] [15]. Characterization by Fourier transform infrared spectroscopy, carbon-13 magic angle spinning nuclear magnetic resonance, and X-ray photoelectron spectroscopy confirms strong coordination between vanadyl ions and acetylacetonate groups within the framework structure.

Periodic mesoporous organosilicas incorporating acetylacetone functionality provide another platform for heterogeneous catalyst development. These materials maintain the acetylacetonate group intact within the organic linker, creating embedded chelation sites throughout the mesoporous structure [18]. The resulting catalysts demonstrate both sensing capabilities for metal ion detection and catalytic activity for organic transformations.

Catalytic Performance and Turnover Enhancement

Heterogeneous acetylacetone-anchored catalysts consistently demonstrate superior performance compared to their homogeneous counterparts. The V@acac-CTF system exhibits outstanding reactivity and reusability for modified Mannich-type reactions, achieving higher turnover numbers than homogeneous vanadyl acetylacetonate catalysts [14] [15]. This enhancement results from the stabilization provided by electron donation from the bidentate acetylacetonate anchoring groups combined with the high surface area of the support material.

Silica-supported metal acetylacetonate catalysts display better or comparable activity in various organic reactions compared to homogeneous systems while maintaining excellent recyclability [16] [17]. The robust nature of the covalent acetylacetonate-support linkage enables multiple catalytic cycles without significant activity loss, addressing the primary limitation of homogeneous metal acetylacetonate catalysts.

Mechanistic Pathways in Heterogeneous Systems

The catalytic mechanisms operating in acetylacetone-anchored heterogeneous systems retain the fundamental metal-centered reactivity while benefiting from site isolation and support effects. In copper oxide nanoparticle systems utilizing acetylacetone as a coupling partner, the reaction proceeds through carbanion intermediates stabilized by the polar environment of the heterogeneous catalyst [19]. The enhanced catalytic activity of nanoparticles compared to bulk copper oxide results from increased surface area and higher density of reactive sites.

For cobalt acetylacetonate systems anchored on magnetic mesoporous silica, the catalytic mechanism for olefin epoxidation involves coordination of substrate molecules to the metal center while the acetylacetonate ligands provide electronic stabilization [20]. The magnetic properties of the support enable facile catalyst recovery and reuse, demonstrating the practical advantages of heterogeneous acetylacetone-based systems.

Structure-Activity Relationships in Supported Systems

The relationship between catalyst structure and activity in acetylacetone-anchored systems depends critically on the nature of the support material and the metal-ligand interactions. High surface area supports consistently provide enhanced catalytic performance, with covalent triazine frameworks and mesoporous silicas showing superior activity compared to conventional supports [14] [16] [18]. The flexibility of the acetylacetonate anchoring group plays a crucial role, as rigid linkages can restrict substrate access while overly flexible systems may compromise catalyst stability.

The electronic properties of the support material significantly influence catalytic performance. Supports with complementary electronic characteristics, such as the dual nitrogen-oxygen functionality in covalent triazine frameworks, enhance the electron-donating capability of acetylacetonate groups and strengthen metal-support interactions [14] [15]. This electronic synergy contributes to the observed enhancement in turnover numbers and catalyst stability.

Structure-Activity Relationships in Acetylacetone-Mediated Cross-Coupling Reactions

Iron-Catalyzed Cross-Coupling Systems

Iron acetylacetonate complexes, particularly tris(acetylacetonato)iron, demonstrate exceptional efficiency in cross-coupling reactions between aryl Grignard reagents and alkyl halides [21]. The structure-activity relationship in these systems reveals that the acetylacetonate ligands provide crucial electronic stabilization for iron centers while maintaining sufficient lability for substrate coordination. The reaction tolerates alkyl halides possessing β-hydrogens, a significant synthetic advantage that distinguishes iron acetylacetonate catalysts from many alternative systems.

The mechanism of iron-catalyzed cross-coupling involves initial reduction of the iron center followed by oxidative addition of the alkyl halide [21]. The acetylacetonate ligands facilitate this process by providing appropriate electronic properties that stabilize both the reduced iron species and the subsequent organoiron intermediates. The planar, aromatic character of the acetylacetonate ligands contributes to the overall stability of the catalytic system while allowing facile ligand exchange processes necessary for catalytic turnover.

Copper-Based Cross-Coupling Applications

Copper oxide nanoparticles demonstrate remarkable efficiency in carbon-arylation reactions using acetylacetone as a nucleophilic partner [19]. The structure-activity relationship indicates that nanoparticulate copper oxide provides superior performance compared to bulk copper oxide or copper salts, with yields reaching 80% for the coupling of acetylacetone with iodobenzene. The enhanced activity results from the higher surface area and increased density of reactive sites on the nanoparticle surface.

The reaction mechanism proceeds through deprotonation of acetylacetone to generate a carbanion intermediate, followed by nucleophilic attack on the activated aryl halide [19]. The copper surface facilitates both the deprotonation step and the subsequent coupling reaction, with dimethyl sulfoxide serving as the optimal solvent due to its ability to stabilize carbanion intermediates. The reaction demonstrates high selectivity for iodides over bromides and chlorides, reflecting the relative ease of oxidative addition to different halogen substituents.

Palladium and Nickel Complex Systems

Novel palladium acetylacetonate complexes incorporating N-heterocyclic carbene ligands demonstrate significant activity in cross-coupling reactions [22]. The structure-activity relationship reveals that the combination of acetylacetonate and carbene ligands provides an optimal balance of stability and reactivity. The acetylacetonate ligands contribute electronic stabilization while the carbene ligands enhance the nucleophilicity of the palladium center, facilitating oxidative addition steps.

Nickel-catalyzed reductive acyl cross-coupling systems utilizing bis(oxazoline) co-ligands achieve enantioselective synthesis of α,α-disubstituted ketones [23] [24]. Although these systems do not directly employ acetylacetonate ligands, they demonstrate the broader applicability of β-diketonate-type ligands in asymmetric cross-coupling reactions. The structure-activity relationship emphasizes the importance of ligand rigidity and steric environment in achieving high enantioselectivity.

Electronic Effects and Substituent Influence

The electronic properties of substituents on both the acetylacetone framework and the coupling partners significantly influence reaction outcomes. Electron-withdrawing substituents on aryl halides generally enhance reactivity in cross-coupling reactions with acetylacetone-derived nucleophiles, consistent with facilitated oxidative addition processes [19]. Conversely, electron-donating substituents reduce reaction rates, requiring longer reaction times or elevated temperatures to achieve comparable conversions.

The substitution pattern on acetylacetone itself affects both the coordination properties and the reactivity of the resulting metal complexes. Methyl substituents in the β-position of the diketone framework provide optimal electronic properties for most transition metal complexes, balancing electron donation with steric accessibility [1] [25]. Alternative substitution patterns, such as trifluoromethyl groups, can significantly alter both the coordination behavior and the catalytic properties of the resulting complexes.

Solvent Effects and Reaction Optimization

Solvent selection plays a critical role in acetylacetone-mediated cross-coupling reactions, with polar aprotic solvents generally providing optimal performance [19]. Dimethyl sulfoxide demonstrates particular effectiveness due to its ability to stabilize charged intermediates while maintaining good solubility for both organic and organometallic reactants. The polarity of the solvent affects both the rate of metal complex formation and the subsequent cross-coupling steps.

Temperature optimization reveals that most acetylacetone-mediated cross-coupling reactions proceed efficiently at moderate temperatures, typically 60-100°C [16] [19]. Higher temperatures can lead to decomposition of acetylacetonate complexes or unwanted side reactions, while lower temperatures result in insufficient reaction rates. The optimal temperature range reflects the balance between thermal activation of the cross-coupling process and maintenance of catalyst stability.

Mechanistic Insights and Rational Design

Understanding the fundamental mechanisms of acetylacetone-mediated cross-coupling reactions enables rational catalyst design and optimization. The key mechanistic steps typically involve initial coordination of substrates to the metal center, followed by oxidative addition, transmetallation or reductive elimination depending on the specific reaction pathway [21] [19]. The acetylacetonate ligands influence each of these steps through their electronic and steric properties.

Physical Description

Liquid

COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.

A colorless or yellow colored liquid.

Color/Form

Mobile, colorless or yellowish liquid; when cooled, solidifies to lustrous, pearly spangles. The liquid is affected by light, turning brown and forming resins.

XLogP3

Boiling Point

138.0 °C

138 °C

140 °C

284.7°F

Flash Point

38 °C (100 °F) - closed cup

105 °F - open cup

93 °F (34 °C) (Closed cup)

34 °C c.c.

93°F

Vapor Density

Relative vapor density (air = 1): 3.45

Density

0.9721 at 25 °C/4 °C

Relative density (water = 1): 0.98

0.975

LogP

log Kow = 0.40

0.40

Odor

Mild ketone-like odo

Melting Point

-23.0 °C

-23 °C

-23°C

-10.3°F

UNII

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral]

Use and Manufacturing

Vapor Pressure

2.96 mm Hg at 20 °C (est)

Vapor pressure, kPa at 20 °C: 0.93

Pictograms

Flammable;Irritant

Impurities

Other CAS

Wikipedia

Use Classification

Fire Hazards -> Flammable - 3rd degree

Methods of Manufacturing

Made by the action of sodium on ethyl acetate and acetone or by the action of anhydrous aluminum chloride on acetyl chloride in the presence of an inert solvent.

Condensation of acetone and acetic anhydride with a boron trifluoride catalyst; reaction of acetone and ethyl acetate in the presence of sodium ethoxide.

General Manufacturing Information

All other basic organic chemical manufacturing

All other chemical product and preparation manufacturing

Fabricated metal product manufacturing

Miscellaneous manufacturing

Nonmetallic mineral product manufacturing (includes clay, glass, cement, concrete, lime, gypsum, and other nonmetallic mineral product manufacturing.

Paint and coating manufacturing

Pharmaceutical and medicine manufacturing

Plastic material and resin manufacturing

Plastics product manufacturing

Rubber product manufacturing

Services

Synthetic rubber manufacturing

2,4-Pentanedione: ACTIVE

SP - indicates a substance that is identified in a proposed Significant New Use Rule.

Storage Conditions

Store in a flammable liquid storage area or approved cabinet away from ignition sources and corrosive and reactive materials. Prior to working with this chemical you should be trained on its proper handling and storage. Before entering confined space where this chemical may be present, check to make sure that an explosive concentration is not a danger. Store in stainless steel containers away from oxidizers, reducing agents, bases. Where possible, automatically pump liquid from drums or other storage containers to process containers. Sources of ignition, such as smoking and open flames, are prohibited where this chemical is handled, used, or stored. Metal containers involving the transfer of 5 gallons or more of this chemical should be grounded and bonded. Drums must be equipped with self-closing valves, pressure vacuum bungs, and flame arresters. Use only nonsparking tools and equipment, especially when opening and closing containers of this chemical. Wherever this chemical is used, handled, manufactured, or stored, use explosion-proof electrical equipment and fittings.

Interactions

... Acetylacetone inhibited the mutagenicity of 2-naphthohydroxamic acid.

Stability Shelf Life

Dates

2. Ji Y, Zheng J, Qin D, Li Y, Gao Y, Yao M, Chen X, Li G, An T, Zhang R. OH-Initiated Oxidation of Acetylacetone: Implications for Ozone and Secondary Organic Aerosol Formation. Environ Sci Technol. 2018 Oct 2;52(19):11169-11177. doi: 10.1021/acs.est.8b03972. Epub 2018 Sep 11. PMID: 30160952.

3. Zhang G, Wu B, Zhang S. Effects of acetylacetone on the photoconversion of pharmaceuticals in natural and pure waters. Environ Pollut. 2017 Jun;225:691-699. doi: 10.1016/j.envpol.2017.01.089. Epub 2017 Apr 8. PMID: 28400150.

4. Talib WH, Al-Noaimi M, Alsultan ES, Bader R, Qnais E. A new acetylacetone derivative inhibits breast cancer by apoptosis induction and angiogenesis inhibition. J Cancer Res Ther. 2019 Jul-Sep;15(5):1141-1146. doi: 10.4103/jcrt.JCRT_948_17. PMID: 31603124.

5. Jin J, Zhang S, Wu B, Chen Z, Zhang G, Tratnyek PG. Enhanced Photooxidation of Hydroquinone by Acetylacetone, a Novel Photosensitizer and Electron Shuttle. Environ Sci Technol. 2019 Oct 1;53(19):11232-11239. doi: 10.1021/acs.est.9b02751. Epub 2019 Sep 11. PMID: 31469553.